N-(2,3-dihydro-1H-inden-5-yl)-2-(3-fluorophenyl)morpholine-4-carboxamide
Description
N-(2,3-dihydro-1H-inden-5-yl)-2-(3-fluorophenyl)morpholine-4-carboxamide: is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a morpholine ring, a fluorophenyl group, and an indenyl moiety, making it a unique and versatile molecule.
Properties
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)-2-(3-fluorophenyl)morpholine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2/c21-17-6-2-5-16(11-17)19-13-23(9-10-25-19)20(24)22-18-8-7-14-3-1-4-15(14)12-18/h2,5-8,11-12,19H,1,3-4,9-10,13H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGKYWRZHMPLWSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)N3CCOC(C3)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indenyl core. One common approach is the Friedel-Crafts acylation of indene to introduce the acyl group, followed by subsequent reactions to build the morpholine and fluorophenyl components.
Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The indenyl moiety can be oxidized to form different oxidation states.
Reduction: Reduction reactions can be applied to modify the functional groups.
Substitution: Substitution reactions can introduce different substituents on the morpholine ring or the fluorophenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions can include oxidized indenyl derivatives, reduced morpholine derivatives, and substituted fluorophenyl compounds.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules
Biology: In biological research, this compound can be explored for its bioactivity. It may serve as a lead compound for developing new drugs or as a tool for studying biological processes.
Medicine: The compound's potential medicinal applications include its use as a therapeutic agent. Its interactions with biological targets can be studied to develop treatments for various diseases.
Industry: In industry, this compound can be utilized in the development of new materials, such as polymers or coatings, due to its chemical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The indenyl and morpholine groups can bind to receptors or enzymes, influencing biological pathways. The fluorophenyl group may enhance the compound's binding affinity and selectivity.
Comparison with Similar Compounds
N-(2,3-dihydro-1H-inden-5-yl)acetamide
2-(3-fluorophenyl)morpholine-4-carboxamide
N-(2,3-dihydro-1H-inden-5-yl)benzamide
Uniqueness: This compound stands out due to its combination of the indenyl, morpholine, and fluorophenyl groups, which provides a unique structural framework and potential for diverse applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
